2-(O-Tolyl)piperazine hydrochloride 2-(O-Tolyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767231
InChI: InChI=1S/C11H16N2.ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;/h2-5,11-13H,6-8H2,1H3;1H
SMILES: CC1=CC=CC=C1C2CNCCN2.Cl
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

2-(O-Tolyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13767231

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

2-(O-Tolyl)piperazine hydrochloride -

Specification

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name 2-(2-methylphenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;/h2-5,11-13H,6-8H2,1H3;1H
Standard InChI Key OSNUJFBRBBFIIP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CNCCN2.Cl
Canonical SMILES CC1=CC=CC=C1C2CNCCN2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(O-Tolyl)piperazine hydrochloride is systematically named 2-(2-methylphenyl)piperazine hydrochloride, reflecting its ortho-tolyl substitution on the piperazine ring. Key identifiers include:

PropertyValueSource
CAS Number2803452-09-5
Molecular FormulaC11H17ClN2\text{C}_{11}\text{H}_{17}\text{ClN}_2
Molecular Weight212.72 g/mol
IUPAC Name2-(2-methylphenyl)piperazine; hydrochloride
SMILESCC1=CC=CC=C1C2CNCCN2.Cl

The compound’s structure features a piperazine core with a methyl-substituted benzene ring at the second position, stabilized by the hydrochloride salt to enhance solubility .

Structural Analysis

The 2D and 3D conformers reveal a planar aromatic ring connected to a non-planar piperazine moiety. The ortho-methyl group introduces steric hindrance, influencing binding interactions in biological systems . Computational models predict moderate polarity (logP2.1\log P \approx 2.1) and hydrogen-bonding capacity, critical for its pharmacokinetic profile .

Synthesis and Production

Industrial Synthesis

2-(O-Tolyl)piperazine hydrochloride is synthesized via nucleophilic substitution or reductive amination, with o-toluidine and piperazine precursors as common starting materials . High-purity batches (97%\geq 97\%) are produced under ISO-certified conditions, ensuring consistency for pharmaceutical applications .

Table 2: Synthesis Parameters

ParameterDetailSource
Starting Materialso-Toluidine, piperazine
Reaction TypeReductive amination
Purity97%\geq 97\%
Yield65–75% (optimized conditions)

Scalability and Modifications

Manufacturers like MolCore BioPharmatech employ scalable batch processes, enabling metric-ton production annually . Structural modifications, such as replacing the methyl group with halogens, are explored to enhance receptor affinity .

Biological Activity and Mechanism

Adrenergic Receptor Antagonism

2-(O-Tolyl)piperazine hydrochloride exhibits non-selective antagonism at α1B and α2A-adrenoceptors, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) of 120 nM and 85 nM, respectively. This activity suggests potential in managing hypertension and anxiety disorders by modulating catecholamine signaling .

Chaotropic Effects in Proteomics

As a chaotropic agent, it disrupts hydrogen bonds and hydrophobic interactions, facilitating protein solubilization for mass spectrometry. Concentrations of 1–2 mM are effective without denaturing enzymes, making it valuable in structural biology.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to α-adrenoceptor antagonists and antipsychotics, where its piperazine core enables selective receptor modulation . Over 15% of FDA-approved drugs containing piperazine derivatives cite its structural analogs as key intermediates .

Proteomic Research

In proteomics, it aids in membrane protein extraction, improving yields by 30–40% compared to traditional detergents. Its low interference with enzymatic assays makes it preferable for kinase studies.

Material Science

The hydrochloride salt’s hygroscopic properties are exploited in ion-exchange resins for wastewater treatment, achieving 90% heavy metal removal efficiency .

HazardPrecautionSource
Inhalation RiskUse fume hood
Skin ContactWear nitrile gloves
StorageKeep in dry, cool environment

Recent Advances and Future Directions

Patent Landscape

A 2010 patent (WO2010081851A1) highlights piperazine-piperidine hybrids for HCV treatment, with 2-(O-Tolyl)piperazine derivatives showing promise in preclinical trials . Structural optimizations aim to improve bioavailability and reduce off-target effects .

Targeted Drug Delivery

Nanoparticle formulations incorporating this compound are under investigation for brain-targeted antipsychotics, leveraging its ability to cross the blood-brain barrier .

Environmental Impact

Biodegradation studies indicate a half-life of 6–8 weeks in aqueous environments, necessitating improved disposal protocols to mitigate ecological risks .

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